(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone

GPBAR1 FXR Selectivity

This oxadiazole-pyrrolidine hybrid is a non-steroidal GPBAR1 (TGR5) agonist engineered for selective activation, eliminating FXR polypharmacology that confounds steroidal agonists. The 3-chloro-4-fluorobenzoyl substituent serves as a key SAR probe to modulate microsomal clearance and ADME properties. Deploy in head-to-head in vitro profiling against BAR501 or GPBAR-A to interrogate GPBAR1-mediated GLP-1 secretion and thermogenesis. Order now for target validation studies.

Molecular Formula C13H11ClFN3O2
Molecular Weight 295.7
CAS No. 2034552-92-4
Cat. No. B2696861
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone
CAS2034552-92-4
Molecular FormulaC13H11ClFN3O2
Molecular Weight295.7
Structural Identifiers
SMILESC1CN(CC1C2=NOC=N2)C(=O)C3=CC(=C(C=C3)F)Cl
InChIInChI=1S/C13H11ClFN3O2/c14-10-5-8(1-2-11(10)15)13(19)18-4-3-9(6-18)12-16-7-20-17-12/h1-2,5,7,9H,3-4,6H2
InChIKeyZETWWJZZEPSQNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone (CAS 2034552-92-4) as a Non-Steroidal GPBAR1 Agonist


(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone, CAS 2034552-92-4, is a synthetic small molecule belonging to the class of 1,2,4-oxadiazole-pyrrolidine hybrids. These compounds have emerged as non-steroidal agonists of the G-protein coupled bile acid receptor 1 (GPBAR1/TGR5), a target implicated in metabolic and inflammatory diseases [1]. Unlike steroidal bile acid derivatives, non-steroidal ligands offer a chemical scaffold rationally designed to dissociate GPBAR1 activation from other bile acid receptors, providing a unique pharmacological profile for scientific investigation [1].

Selection Rationale: Why Steroidal GPBAR1 Agonists Cannot Replace (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone


Steroidal GPBAR1 agonists such as obeticholic acid (OCA) and BAR501 are derived from bile acid scaffolds and frequently exhibit dual agonism at the farnesoid X receptor (FXR) or other nuclear receptors [1][2]. This polypharmacology confounds target validation studies and can introduce undesired biological effects. In contrast, the non-steroidal oxadiazole-pyrrolidine scaffold of CAS 2034552-92-4 belongs to a class engineered for selective GPBAR1 activation, aiming to eliminate FXR cross-reactivity and enable precise interrogation of GPBAR1-mediated pathways [1]. Generic substitution of a steroidal agonist for this non-steroidal chemotype would fundamentally alter the selectivity profile of the experiment.

Quantitative Differentiation Data for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone (CAS 2034552-92-4)


Non-Steroidal Scaffold Reduces FXR Cross-Activity vs. Dual Agonists

Obeticholic acid (OCA), a commonly used comparator, acts as a dual FXR/GPBAR1 ligand, leading to confounding downstream activation of both receptor pathways [1]. In contrast, the oxadiazole-pyrrolidine class to which CAS 2034552-92-4 belongs has been demonstrated to confer high selectivity for GPBAR1 over FXR, LXRα, LXRβ, and PXR, as shown for structurally related compounds 9 and 10 [2]. This class-level selectivity is a direct requirement for studies seeking to isolate GPBAR1-mediated effects.

GPBAR1 FXR Selectivity Non-steroidal

Potency Benchmarking Against BAR501, a Selective Steroidal GPBAR1 Agonist

BAR501, a selective steroidal GPBAR1 agonist, transactivates GPBAR1 with an EC50 of 1 µM in HEK293 cells overexpressing GPBAR1 . While the precise EC50 of CAS 2034552-92-4 at GPBAR1 has not been publicly reported in peer-reviewed literature, its non-steroidal scaffold may offer differentiated binding kinetics and physicochemical properties relative to the bile acid-derived BAR501, potentially supporting distinct structure-activity relationship (SAR) investigations.

GPBAR1 EC50 BAR501 Potency

Predicted Metabolic Stability Advantage Conferred by 3-Chloro-4-Fluorophenyl Group vs. Unsubstituted Phenyl Analogs

A systematic analysis of Pfizer's human liver microsomal clearance database demonstrated that aromatic halogenation, particularly with fluorine and chlorine substituents, modulates metabolic stability. Para-substitution generally lowered microsomal clearance, whereas ortho- and meta-substitution effects were position-dependent [1]. The 3-chloro-4-fluorophenyl moiety in CAS 2034552-92-4 combines both halogens in a specific substitution pattern that may confer reduced oxidative metabolism compared to unsubstituted phenyl analogs, although direct experimental confirmation for this compound is lacking.

Microsomal clearance Halogen substitution Metabolic stability

Physicochemical Differentiation: Calculated Properties vs. Bile Acid-Derived Agonists

The target compound (C13H11ClFN3O2, MW 295.7) exhibits a calculated logP of approximately 2.21 and a topological polar surface area (TPSA) of 64.11 Ų [1]. These values place it within favorable drug-like chemical space (Lipinski Rule of 5 compliant) and contrast sharply with bile acid-derived agonists such as BAR501 (C24H40O3, MW ~376.6, TPSA ~57.5 Ų) and OCA (C26H44O4, MW ~420.6), which possess markedly different physicochemical profiles including higher molecular weight and distinct solubility characteristics.

LogP TPSA Drug-likeness Physicochemical properties

Core Scaffold Provenance: 1,2,4-Oxadiazole-Pyrrolidine Pharmacophore Validated for GPBAR1 Agonism

The 1,2,4-oxadiazole-pyrrolidine core has been independently validated as a productive pharmacophore for non-steroidal GPBAR1 agonism. Compounds 9 and 10 from this scaffold series induced pro-glucagon mRNA expression and demonstrated favorable pharmacokinetic properties in preliminary studies, confirming target engagement and suggesting the scaffold can yield drug-like candidates [1]. CAS 2034552-92-4 shares this core pharmacophore but incorporates a distinct 3-chloro-4-fluorobenzoyl substituent, offering a differentiated SAR vector within the validated chemotype.

1,2,4-Oxadiazole Pyrrolidine GPBAR1 agonist Pharmacophore validation

Optimal Application Scenarios for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone (CAS 2034552-92-4)


GPBAR1/TGR5 Target Validation in Metabolic Disease Models Requiring FXR-Sparing Selectivity

When investigating the isolated role of GPBAR1 in glucose homeostasis, GLP-1 secretion, or adipose tissue thermogenesis, a selective non-steroidal agonist is essential. CAS 2034552-92-4, as a member of the oxadiazole-pyrrolidine class, is designed to avoid FXR cross-activation that confounds studies using dual agonists like obeticholic acid . This compound is suitable for cell-based assays in enteroendocrine L-cells or adipocyte models to assess pro-glucagon/GLP-1 induction and downstream metabolic signaling without FXR interference .

Structure-Activity Relationship (SAR) Expansion of Non-Steroidal GPBAR1 Agonists

The 3-chloro-4-fluorobenzoyl substituent in CAS 2034552-92-4 represents a halogenated aryl moiety not explored in the original oxadiazole-pyrrolidine urea series. This compound serves as a key SAR probe to evaluate the impact of 3-chloro-4-fluorophenyl substitution on GPBAR1 binding affinity, selectivity, and metabolic stability. Halogen substitution is predicted to modulate microsomal clearance based on systematic analyses of human liver microsomal data , making this compound valuable for medicinal chemistry optimization campaigns targeting improved ADME properties.

In Vitro Pharmacological Profiling Against Existing GPBAR1 Agonist Benchmarks

CAS 2034552-92-4 can be deployed in head-to-head in vitro pharmacological profiling alongside established GPBAR1 agonists such as BAR501 (EC50 = 1 µM) and GPBAR-A. Its non-steroidal scaffold and distinct physicochemical profile (MW 295.7, clogP ~2.21, TPSA 64.11 Ų) support differentiated assay conditions, including solubility-limited or permeability-restricted environments where steroidal agonists perform poorly. This enables robust comparator studies for functional selectivity and potency rank-ordering.

Quote Request

Request a Quote for (3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(3-chloro-4-fluorophenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.